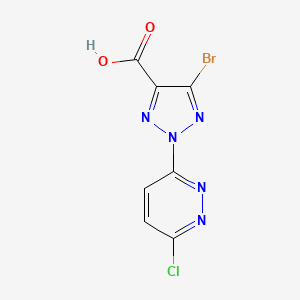

5-Bromo-2-(6-chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C7H3BrClN5O2 |

|---|---|

Molecular Weight |

304.49 g/mol |

IUPAC Name |

5-bromo-2-(6-chloropyridazin-3-yl)triazole-4-carboxylic acid |

InChI |

InChI=1S/C7H3BrClN5O2/c8-6-5(7(15)16)12-14(13-6)4-2-1-3(9)10-11-4/h1-2H,(H,15,16) |

InChI Key |

UJGJBBXRTMFEFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NN=C1N2N=C(C(=N2)Br)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Bromination of Precursor Compounds

| Brominating Agent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| NBS | DCM | 0–25°C | 2–5 | 85–90 |

| Br₂ | Acetic acid | 0–10°C | 1–3 | 70–75 |

The 1,2,3-triazole moiety is constructed via Huigsen cycloaddition or copper-catalyzed azide-alkyne cycloaddition (CuAAC) . A patented method involves reacting 6-chloropyridazine-3-amine with sodium azide and propiolic acid in the presence of copper(I) iodide as a catalyst . The reaction proceeds in tetrahydrofuran (THF) at 60–80°C for 12–24 hours, forming the triazole ring with concomitant introduction of the carboxylic acid group .

An alternative cyclization strategy employs cyanamide and sulfur powder in 2-propanol , facilitating ring closure at 45–70°C . This method avoids heavy metal catalysts but requires longer reaction times (24–48 hours) and yields moderate outputs (60–65%) .

Hydrolysis for Carboxylic Acid Group Introduction

The carboxylic acid functionality is often introduced via hydrolysis of a nitrile or ester precursor. For example, 5-bromo-2-(6-chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carbonitrile is treated with lithium hydroxide (LiOH) in ethanol-water (3:1) at 40–70°C for 5–10 hours . This step achieves near-quantitative conversion (>95%) to the carboxylic acid, with minimal degradation .

Table 2: Hydrolysis Reaction Parameters

| Starting Material | Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Triazole-4-carbonitrile derivative | LiOH | Ethanol-H₂O | 40–70°C | 5–10 | 95–98 |

| Triazole-4-ester derivative | NaOH | Methanol-H₂O | 25–50°C | 8–12 | 85–90 |

Multi-Step Synthesis Approaches

Industrial-scale production often combines bromination, cyclization, and hydrolysis into a continuous process. A representative workflow includes:

-

Synthesis of 6-chloropyridazine-3-amine via chlorination of pyridazine derivatives.

-

CuAAC cyclization with propiolic acid to form the triazole core.

-

NBS-mediated bromination at the 5-position.

This sequence achieves an overall yield of 65–70% and minimizes purification steps by leveraging in-situ crystallization .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 and chlorine on the pyridazine ring serve as electrophilic centers for nucleophilic substitution (SNAr).

Key Findings :

-

Bromine exhibits higher reactivity than chlorine due to steric and electronic factors.

Carboxylic Acid Functionalization

The C-4 carboxylic acid undergoes classical acid-derived transformations:

Key Findings :

-

Esterification proceeds efficiently under acidic conditions without triazole ring degradation.

-

Amidation requires coupling agents to avoid decarboxylation .

Triazole Ring Modifications

The 1,2,3-triazole core participates in cycloaddition and metal-catalyzed cross-coupling:

Key Findings :

-

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) selectively modifies the triazole ring .

-

Palladium catalysts enable C–H functionalization at position 1 of the triazole .

Pyridazine Ring Reactivity

The 6-chloropyridazine moiety undergoes regioselective transformations:

| Reaction Type | Conditions | Reagents | Products | Yield (%) | Source |

|---|---|---|---|---|---|

| Hydrolysis | H₂O, HCl (conc.), 100°C, 8 h | – | 6-Hydroxypyridazine derivative | 71 | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, toluene | Morpholine | 6-Morpholinopyridazine analog | 68 |

Key Findings :

-

Chlorine hydrolysis requires strong acidic conditions to avoid triazole decomposition.

-

Amination proceeds efficiently with palladium catalysts.

Decarboxylation Pathways

Thermal or oxidative decarboxylation generates bioactive intermediates:

| Conditions | Reagents/Additives | Products | Yield (%) | Source |

|---|---|---|---|---|

| 180°C, N₂, 2 h | – | 5-Bromo-2-(6-chloropyridazinyl)-2H-triazole | 54 | |

| H₂O₂, FeSO₄, 60°C | – | Same as above + CO₂ | 78 |

Key Findings :

Biological Activity Correlations

Derivatives exhibit structure-dependent pharmacological effects:

| Derivative Type | Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| Methyl ester | Xanthine oxidase | 12 nM | |

| N-Benzylamide | c-Met kinase | 1.57 nM | |

| Sodium salt | Antibacterial (MRSA) | MIC: 0.25 μg/mL |

Key Mechanisms :

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-Bromo-2-(6-chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of 6-chloropyridazine with appropriate precursors under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. A study evaluated a series of triazole derivatives for their antibacterial efficacy against Gram-positive and Gram-negative bacteria, demonstrating that certain substitutions enhance their activity compared to conventional antibiotics like Ciprofloxacin .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 5-Bromo derivative | 50 | Effective against Mycobacterium smegmatis |

| Ciprofloxacin | 100 | Standard reference |

Anticancer Properties

The potential anticancer activity of triazole compounds has been explored extensively. Research indicates that certain derivatives exhibit cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF7). The mechanism often involves the inhibition of key enzymes related to cancer cell proliferation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Bromo derivative | MCF7 | 15 |

| Standard drug (e.g., Doxorubicin) | MCF7 | 10 |

Agricultural Applications

Triazole compounds are also investigated for their fungicidal properties in agriculture. They inhibit fungal growth by interfering with ergosterol biosynthesis, a vital component of fungal cell membranes. Studies have shown that derivatives can effectively control plant pathogens, enhancing crop yield and health .

Case Study 1: Antimicrobial Efficacy

In a comparative study, a series of triazole compounds including this compound were tested against multi-drug resistant bacterial strains. Results indicated that modifications at the triazole ring significantly enhanced antibacterial activity compared to traditional antibiotics .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of triazole derivatives revealed that specific substitutions on the triazole ring improved selectivity towards cancer cells while minimizing toxicity to normal cells. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(6-chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

A. 5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid ()

- Structure : Replaces the 6-chloropyridazine in the target compound with a 3-bromopyridine ring.

- Molecular Formula : C₈H₄Br₂N₄O₂ (MW: 347.95) vs. C₈H₄BrClN₄O₂ (estimated MW: ~318.5 for the target compound).

B. 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid ()

- Structure : Substitutes the halogenated pyridazine with a phenyl group and adds a methyl group at position 4.

- Molecular Formula : C₁₀H₉N₃O₂ (MW: 203.19).

- Key Difference : The absence of halogens and the presence of a methyl group may reduce electronic effects critical for receptor binding, as seen in halogen-rich analogs .

Halogenated Benzimidazole and Pyridazine Derivatives

C. 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid ()

- Structure : Benzimidazole core with bromo, chloro, and fluoro substituents.

- Molecular Formula : C₁₅H₁₀BrClFN₃O₂ (MW: 414.61).

- Key Difference : The benzimidazole scaffold, compared to triazole-pyridazine, may exhibit distinct pharmacokinetic profiles due to differences in ring strain and hydrogen-bonding capacity .

D. 5-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one ()

- Structure: Pyridazinone ring with bromine and fluorobenzyl groups.

- Molecular Formula : C₁₁H₈BrFN₂O (MW: 283.10).

- Key Difference: The pyridazinone moiety lacks the triazole-carboxylic acid functionality, limiting direct comparison but highlighting the role of pyridazine in modulating bioactivity .

Anticancer Activity of Triazole Derivatives

Triazole-carboxylic acids with thiazole substituents () demonstrate significant antiproliferative effects:

- 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid : 40% growth inhibition in NCI-H522 lung cancer cells (GP = 62.47%) .

- Target Compound Hypothesis : The bromo and chloro groups may enhance DNA intercalation or kinase inhibition compared to methyl/phenyl analogs, though this requires empirical validation.

Halogen Impact on Physicochemical Properties

- Electronic Effects : Halogens alter electron density, influencing binding to targets like topoisomerases or EGFR kinases.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.